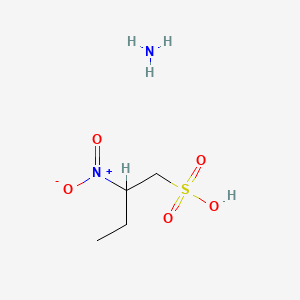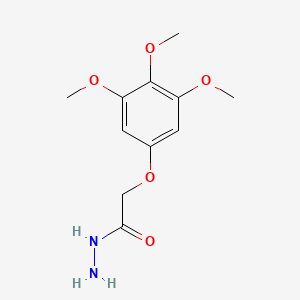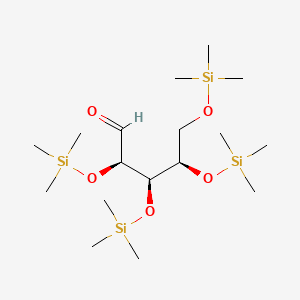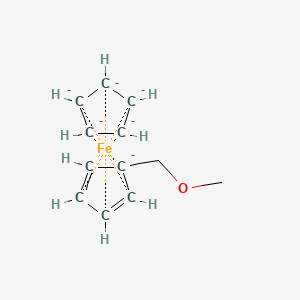
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is an organic compound with the molecular formula C17H30O3. It is known for its unique structure, which includes an epoxy group and an ester functional group. This compound is used in various scientific research applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 3,7,11-trimethyldodec-10-enoate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In studies of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate involves its reactivity with nucleophiles. The epoxy group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,3-epoxy-3-phenylbutyrate: Similar structure but with a phenyl group.
Ethyl 2,3-epoxy-3-methylbutyrate: Similar structure but with a methyl group.
Uniqueness
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is unique due to its long aliphatic chain and multiple methyl groups, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
| 23307-95-1 | |
Fórmula molecular |
C17H30O3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
ethyl 3-(4,8-dimethylnon-7-enyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C17H30O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h9,14-15H,6-8,10-12H2,1-5H3 |
Clave InChI |
LSVGQYICTZOJNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C)CCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)




![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
